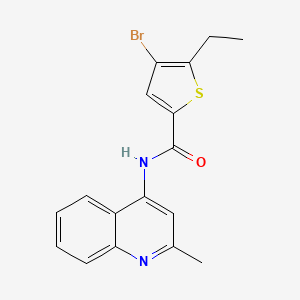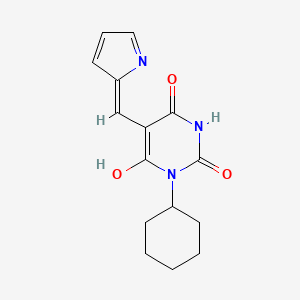
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinoline-based antimalarial drugs. It was first synthesized in the 1980s and has been extensively studied for its potential use in the treatment of malaria. BMQ has shown promising results in laboratory experiments, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has been extensively studied for its potential use as an antimalarial drug. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has also been studied for its potential use in the treatment of other diseases, such as cancer and tuberculosis.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, and inhibition of this pathway leads to the accumulation of toxic heme molecules, which ultimately kills the parasite.
Biochemical and Physiological Effects
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has been shown to have low toxicity in laboratory experiments, and it does not appear to have any significant adverse effects on the liver or kidneys. However, more research is needed to fully understand the biochemical and physiological effects of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods for 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide and its derivatives. Another area of interest is the optimization of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide's antimalarial activity through the modification of its chemical structure. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide and its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-chloro-4-bromoacetophenone with 2-methylquinoline to form 4-bromo-2-methylquinoline. This intermediate is then reacted with ethyl acetoacetate to form 4-bromo-5-ethyl-2-methylquinoline. The final step involves the reaction of 4-bromo-5-ethyl-2-methylquinoline with thiophene-2-carboxylic acid to form 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide.
Propiedades
IUPAC Name |
4-bromo-5-ethyl-N-(2-methylquinolin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-3-15-12(18)9-16(22-15)17(21)20-14-8-10(2)19-13-7-5-4-6-11(13)14/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAFEAYBDHCNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=CC(=NC3=CC=CC=C32)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-(2-methylquinolin-4-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B6137154.png)
![3-bromo-N-{3-[(4-fluorobenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B6137155.png)
![4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6137166.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6137169.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-fluorobenzamide](/img/structure/B6137177.png)
![1-cyclohexyl-4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6137183.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6137189.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6137191.png)
![N-(3,5-dimethylphenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6137193.png)
![8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B6137201.png)
![N-methyl-1-(4-methylphenyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6137204.png)
![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6137222.png)